An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride
Introduction
(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, a non-proteinogenic amino acid, represents a unique chemical entity with significant potential in synthetic chemistry and drug development. As a derivative of glycine bearing a cyclopentyl moiety on its α-carbon, its structure imparts distinct conformational constraints and lipophilicity compared to its linear aliphatic counterparts. The hydrochloride salt form is typically employed to enhance solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application, from designing synthetic routes to developing stable and bioavailable pharmaceutical formulations.
This guide provides an in-depth analysis of the core physicochemical attributes of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and presents validated protocols for its characterization. The methodologies described are designed to be self-validating, ensuring that researchers can confidently assess the quality, stability, and performance of this compound.
Identity and Molecular Structure
The foundational step in characterizing any chemical substance is to confirm its identity and understand its molecular structure. (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is the salt formed between the chiral amino acid and hydrochloric acid.
Key Structural Features:
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Chiral Center: The presence of a stereocenter at the α-carbon (S-configuration) is crucial for its interaction with biological systems, which are inherently chiral.
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Cyclopentyl Group: This bulky, non-polar ring introduces lipophilicity and steric hindrance, influencing solubility, crystal packing, and binding interactions.
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Amino Acid Backbone: The carboxyl and amino groups dictate the zwitterionic potential, pH-dependent solubility, and reactivity.
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Hydrochloride Salt: The salt form protonates the amino group, disrupting the zwitterionic character in the solid state and generally leading to higher aqueous solubility compared to the free base.[1]
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-2-cyclopentylacetic acid;hydrochloride[2] |
| CAS Number | 1535224-34-0[2] |
| PubChem CID | 68591025[2] |
| Molecular Formula | C₇H₁₄ClNO₂[2] |
| Molecular Weight | 179.64 g/mol [2] |
| Synonyms | L-Cyclopentylglycine hydrochloride[2] |
Core Physicochemical Properties
A quantitative understanding of the core physicochemical properties is essential for any application, particularly in drug development where these parameters govern formulation and bioavailability.
| Property | Value / Expected Behavior | Significance |
| Appearance | White to off-white crystalline solid. | Provides a first-pass check on identity and purity. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar organic solvents (e.g., hexane, toluene). | Critical for designing solution-based reactions, purification methods, and pharmaceutical formulations. |
| Melting Point | To be determined experimentally. | An important indicator of purity and can be used to distinguish between different polymorphic forms. |
| Dissociation Constant (pKa) | Expected to have two pKa values: ~2-3 for the carboxylic acid and ~9-10 for the protonated amino group. | Determines the ionization state at a given pH, which profoundly impacts solubility, lipophilicity, and biological absorption. |
Solubility Profile: Experimental Determination
Rationale: The solubility of an active pharmaceutical ingredient (API) is a master variable influencing its dissolution rate and, consequently, its bioavailability. The shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a fundamental parameter for pre-formulation assessment.
Protocol: Shake-Flask Method for Aqueous Solubility
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Preparation: Add an excess amount of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride to a known volume of purified water (or a relevant buffer system) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
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Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe, and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
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Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC protocol described in Section 4.
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Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Dissociation Constant (pKa): Experimental Determination
Rationale: The pKa values define the pH ranges in which the amino and carboxyl groups are ionized. This information is vital for predicting solubility in buffered solutions, designing salt forms, and understanding pH-dependent absorption across biological membranes. Potentiometric titration is a robust and direct method for pKa determination.
Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a defined volume of CO₂-free deionized water.
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Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision burette.
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Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to ensure both functional groups are fully protonated.
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Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the titration of the carboxylic acid, and the second represents the titration of the protonated amino group. Specialized software can be used to calculate the pKa values from the first derivative of the titration curve.
Solid-State Characterization
The solid-state properties of a compound are as important as its solution properties, dictating its stability, manufacturability, and dissolution behavior. For a crystalline material, a thorough investigation of its thermal properties, hygroscopicity, and potential for polymorphism is mandatory.
Melting Point and Thermal Behavior by DSC
Rationale: Differential Scanning Calorimetry (DSC) provides a thermal fingerprint of the material. A sharp endotherm is characteristic of a pure crystalline substance's melting point. The presence of multiple thermal events can indicate impurities, polymorphism, or decomposition.
Protocol: DSC Analysis
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Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge. A typical temperature range would be from ambient to a point beyond the melt (e.g., 25 °C to 250 °C).
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Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (J/g) can also be calculated from the peak area, providing information on the crystal lattice energy.
Hygroscopicity by DVS
Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter. Water uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation. Dynamic Vapor Sorption (DVS) provides a precise, quantitative measure of this behavior.
Protocol: DVS Analysis
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Sample Preparation: Place a known mass (e.g., 10 mg) of the sample onto the DVS microbalance.
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Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.
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Sorption/Desorption Isotherm: Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and back down to 0% RH in 10% increments. The instrument records the mass change at each RH step once equilibrium is reached.
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Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) according to established pharmacopeial standards.
Polymorphism Assessment
Rationale: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[3] Different polymorphs can have different solubilities, stabilities, and melting points, making polymorphic screening a non-negotiable step in drug development.[4]
Protocol: Basic Polymorphic Screen
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Solvent Selection: Choose a diverse set of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, methanol, acetonitrile, ethyl acetate, toluene).
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Crystallization Methods: For each solvent, attempt crystallization by several methods:
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Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at ambient temperature.
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Cooling Crystallization: Cool a hot, saturated solution to a lower temperature.
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Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a solution of the compound to induce precipitation.
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Solid Characterization: Harvest the resulting solids and analyze each one using PXRD and DSC as described above. Different PXRD patterns or DSC thermograms indicate the discovery of new polymorphic forms.
Analytical Methodologies for Quality Control
Robust analytical methods are required to confirm the identity, purity, and strength (assay) of the compound.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, providing excellent resolution for separating the main compound from process-related impurities and degradation products. As (2S)-2-Amino-2-cyclopentylacetic acid lacks a strong native chromophore, UV detection requires pre-column derivatization to attach a UV-active moiety. The use of o-phthalaldehyde (OPA) for the primary amino group is a rapid and reliable method.[5]
Protocol: RP-HPLC with OPA Derivatization
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Instrumentation: Agilent 1200 RRLC system or equivalent with a Diode Array Detector (DAD) and an autosampler capable of automated derivatization.[6]
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Column: Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm) or equivalent.
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Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
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Mobile Phase B: Acetonitrile or Methanol.
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Gradient Program:
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0-10 min: 10% to 70% B
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10-12 min: 70% to 10% B
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12-15 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: 338 nm (for OPA derivatives).[5]
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Derivatization (Automated in Autosampler):
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Mix sample with Borate buffer.
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Add OPA reagent (containing a thiol like 3-mercaptopropionic acid).
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Allow to react for 1-2 minutes at room temperature.
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Inject immediately.
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Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. Purity is determined by the area percent of all peaks, while the assay is calculated against a certified reference standard.
Conclusion
The physicochemical properties of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride are a direct consequence of its unique molecular architecture. Its hydrochloride salt form suggests good aqueous solubility, while the cyclopentyl ring imparts lipophilicity that is distinct from simple amino acids. A thorough characterization, encompassing solubility, pKa, thermal behavior, hygroscopicity, and potential polymorphism, is not an optional exercise but a fundamental necessity for its successful application in research and development. The protocols and workflows outlined in this guide provide a robust framework for obtaining reliable and comprehensive data, empowering scientists to make informed decisions in synthesis, formulation, and analytical development.
References
-
PubChem. (2S)-2-amino-2-cyclopentylaceticacidhydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (2S)-2-amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. [Link]
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. American Elements. [Link]
-
PubChemLite. 2-amino-2-cyclopentylacetic acid (C7H13NO2). Université du Luxembourg. [Link]
-
NIH. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem. National Institutes of Health. [Link]
-
Agilent Technologies. Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Agilent Technologies. [Link]
-
G.M.V.D.L. Ferreira, et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
-
Y. Nozaki & C. Tanford. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]
-
P. Venkatesh & S.N. Pandeya. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]
-
S. Long, et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. [Link]
-
T.E. Needham, Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
NextSDS. (1R,2S)-2-AMINO-CYCLOOCTANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]
-
P. Szymański, et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]
-
T. Mancilla, et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC. [Link]
-
ACS, Organic Division. pKa Data Compiled by R. Williams. [Link]
-
EPFL. pKa Data Compiled by R. Williams. [Link]
-
NIH. 2-Amino-2-cyclopentylacetic acid | C7H13NO2 | CID 224366 - PubChem. National Institutes of Health. [Link]
-
NIST. Amino acetic acid hydrochloride. National Institute of Standards and Technology. [Link]
-
Ataman Kimya. 2-Aminoacetic acid (Glycine). Ataman Kimya. [Link]
-
H. Yui. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. [Link]
-
A.B. Károlyi, et al. (2023). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. MDPI. [Link]
